(5Z)-5-[[4-(Acetyloxy)-3,5-difluorophenyl]methylene]-3,5-dihydro-2,3-dimethyl-4H-imidazol-4-one
Description
This compound belongs to the imidazolone class, characterized by a 4H-imidazol-4-one core substituted with a 3,5-difluoro-4-acetyloxybenzylidene group and 2,3-dimethyl groups. The acetyloxy moiety at the para position of the difluorophenyl ring enhances lipophilicity and may act as a prodrug, improving metabolic stability or bioavailability compared to hydroxylated analogs . The Z-configuration of the benzylidene double bond is critical for maintaining planar molecular geometry, which influences binding interactions in biological systems .
Properties
Molecular Formula |
C14H12F2N2O3 |
|---|---|
Molecular Weight |
294.25 g/mol |
IUPAC Name |
[4-[(1,2-dimethyl-5-oxoimidazol-4-ylidene)methyl]-2,6-difluorophenyl] acetate |
InChI |
InChI=1S/C14H12F2N2O3/c1-7-17-12(14(20)18(7)3)6-9-4-10(15)13(11(16)5-9)21-8(2)19/h4-6H,1-3H3 |
InChI Key |
XHUOZYOQFFEPAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC2=CC(=C(C(=C2)F)OC(=O)C)F)C(=O)N1C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Fluorinated Aromatic Systems
(5Z)-5-(3,5-Difluoro-4-hydroxybenzylidene)-2,3-dimethyl-3,5-dihydro-4H-imidazol-4-one ()
- Key Differences : Replaces the acetyloxy group with a hydroxyl group.
- The acetyloxy group in the target compound may enhance oral absorption via prodrug activation .
3-(4-Fluoro-benzyl)-2-(4-fluoro-benzylsulfanyl)-5-(4-methoxybenzylidène)-3,5-dihydro-imidazol-4-one ()
- Substituents : Incorporates a benzylsulfanyl group and methoxybenzylidene (C₂₅H₂₀N₂O₂S₂F₂, MW 450).
- Properties : The sulfanyl group introduces steric bulk, lowering melting point (136–137°C) compared to the target compound’s expected higher melting point due to acetyloxy polarity. The 73% synthesis yield suggests moderate reactivity in nucleophilic substitutions .
Brominated and Alkylated Imidazolones
3-(4-Bromophenyl)-5-(4-methylbenzylidene)-2-(methylthio)-3,5-dihydro-4H-imidazol-4-one ()
- Features : Bromophenyl and methylthio substituents contribute to a high melting point (218–220°C) and 92% yield.
Tri-Substituted Imidazoles with Fluorophenyl Groups ()
- Examples : 2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole and derivatives.
- Activity Trends : Fluorine at the para position enhances metabolic stability and target selectivity. The target compound’s 3,5-difluoro substitution may further optimize π-π stacking and hydrophobic interactions in enzyme pockets .
Physicochemical Properties
- Lipophilicity : The acetyloxy group in the target compound increases logP compared to hydroxylated analogs, favoring passive diffusion across biological membranes .
- Synthetic Efficiency : High yields in (92%) suggest robust condensation reactions, whereas ’s moderate yield (73%) highlights challenges in multi-step substitutions .
Structural and Conformational Insights
Research Findings and Implications
- Prodrug Potential: The acetyloxy group may undergo enzymatic hydrolysis in vivo, releasing the active hydroxylated form (as in ), enhancing pharmacokinetics .
- Fluorine Effects: Dual fluorine atoms in the target compound likely improve metabolic stability and target binding compared to mono-fluorinated analogs (e.g., ) .
- Synthetic Scalability : Methods from (DMF, sodium metabisulfite) could be adapted for the target compound’s synthesis, though acetylation steps would require optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
